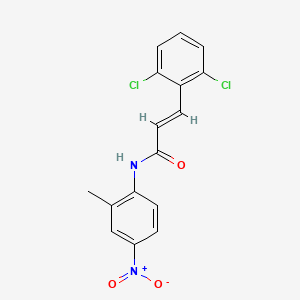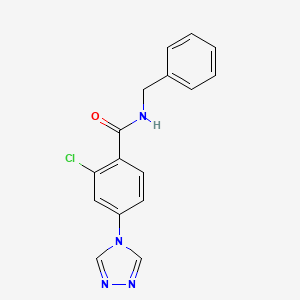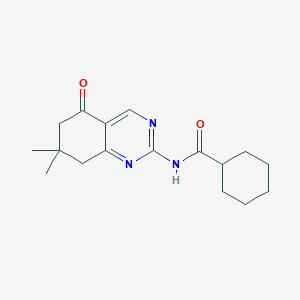
3-(2,6-dichlorophenyl)-N-(2-methyl-4-nitrophenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,6-dichlorophenyl)-N-(2-methyl-4-nitrophenyl)acrylamide, also known as DCPA, is a synthetic compound that belongs to the family of herbicides. DCPA is widely used in agriculture to control weeds in various crops such as corn, soybeans, and vegetables. The compound is also used in turf management to control weeds in golf courses, parks, and other recreational areas.
Mecanismo De Acción
3-(2,6-dichlorophenyl)-N-(2-methyl-4-nitrophenyl)acrylamide works by inhibiting the growth of weeds. The compound is taken up by the roots of the plant and translocated to the growing points, where it interferes with cell division and elongation. This leads to stunted growth and eventually death of the plant.
Biochemical and Physiological Effects:
3-(2,6-dichlorophenyl)-N-(2-methyl-4-nitrophenyl)acrylamide has been shown to affect the activity of several enzymes involved in plant growth and development. The compound also alters the levels of certain plant hormones, such as auxins and cytokinins, which play a crucial role in regulating plant growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(2,6-dichlorophenyl)-N-(2-methyl-4-nitrophenyl)acrylamide is widely used in laboratory experiments to study the effects of herbicides on plant growth and development. The compound is easy to synthesize and has a low toxicity profile, making it a safe and convenient choice for researchers. However, 3-(2,6-dichlorophenyl)-N-(2-methyl-4-nitrophenyl)acrylamide is not effective against all types of weeds and may require multiple applications to achieve complete control.
Direcciones Futuras
There are several areas of research that can be explored in the future regarding 3-(2,6-dichlorophenyl)-N-(2-methyl-4-nitrophenyl)acrylamide. Some of these include:
1. Development of new formulations that can enhance the efficacy of 3-(2,6-dichlorophenyl)-N-(2-methyl-4-nitrophenyl)acrylamide against resistant weed species.
2. Study of the long-term effects of 3-(2,6-dichlorophenyl)-N-(2-methyl-4-nitrophenyl)acrylamide on soil health and microbial communities.
3. Investigation of the impact of 3-(2,6-dichlorophenyl)-N-(2-methyl-4-nitrophenyl)acrylamide on non-target organisms such as insects and birds.
4. Identification of new molecular targets for 3-(2,6-dichlorophenyl)-N-(2-methyl-4-nitrophenyl)acrylamide that can improve its herbicidal activity.
In conclusion, 3-(2,6-dichlorophenyl)-N-(2-methyl-4-nitrophenyl)acrylamide is a widely used herbicide that has been extensively studied for its herbicidal properties. The compound works by inhibiting the growth of weeds and has a low toxicity profile, making it a safe and convenient choice for use in crops and laboratory experiments. However, there are several areas of research that can be explored in the future to improve the efficacy and safety of 3-(2,6-dichlorophenyl)-N-(2-methyl-4-nitrophenyl)acrylamide.
Métodos De Síntesis
3-(2,6-dichlorophenyl)-N-(2-methyl-4-nitrophenyl)acrylamide is synthesized by reacting 2,6-dichloroaniline with 2-methyl-4-nitrophenylacetonitrile in the presence of a base such as sodium hydroxide. The resulting product is then treated with acryloyl chloride to yield 3-(2,6-dichlorophenyl)-N-(2-methyl-4-nitrophenyl)acrylamide.
Aplicaciones Científicas De Investigación
3-(2,6-dichlorophenyl)-N-(2-methyl-4-nitrophenyl)acrylamide has been extensively studied for its herbicidal properties. The compound has been found to be effective against a wide range of weeds, including annual and perennial grasses and broadleaf weeds. 3-(2,6-dichlorophenyl)-N-(2-methyl-4-nitrophenyl)acrylamide is also known to have a low toxicity profile and is considered safe for use in crops.
Propiedades
IUPAC Name |
(E)-3-(2,6-dichlorophenyl)-N-(2-methyl-4-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N2O3/c1-10-9-11(20(22)23)5-7-15(10)19-16(21)8-6-12-13(17)3-2-4-14(12)18/h2-9H,1H3,(H,19,21)/b8-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGWGQAWZTMKKRG-SOFGYWHQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C=CC2=C(C=CC=C2Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)/C=C/C2=C(C=CC=C2Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{2-methoxy-4-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenoxy}ethyl acetate](/img/structure/B5458077.png)

![4-[(4-chlorobenzyl)oxy]-N-(2-fluorophenyl)-3-methoxybenzamide](/img/structure/B5458083.png)
![(1R,5R,11aS)-3-[(3-isopropyl-1H-pyrazol-5-yl)carbonyl]decahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B5458090.png)
![7-[3-(5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoyl]-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5458092.png)
![methyl 2-[2-(2,5-dimethoxyphenyl)-4-hydroxy-3-(4-methoxy-3-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5458113.png)
![3-tert-butyl-1,3-diazaspiro[4.5]dec-1-en-4-one](/img/structure/B5458115.png)
![2-[(5-methoxy-3-methyl-1H-indol-2-yl)carbonyl]-2,7-diazaspiro[4.5]decane hydrochloride](/img/structure/B5458125.png)
![8-[4-(1H-tetrazol-1-ylmethyl)benzoyl]-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5458132.png)
![4-bromo-N-[2-(2-methoxyphenoxy)ethyl]benzamide](/img/structure/B5458135.png)
![7-acetyl-6-(2-bromophenyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5458141.png)

![3-{[(2,6-dimethylphenyl)amino]carbonyl}bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B5458170.png)
![3-{2-[7-(3-methylbenzyl)-2,7-diazaspiro[4.5]dec-2-yl]-2-oxoethyl}-2,4-imidazolidinedione](/img/structure/B5458176.png)